molecular formula C15H17FN2O2 B2706997 N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2200609-75-0

N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No.: B2706997
CAS No.: 2200609-75-0
M. Wt: 276.311
InChI Key: OCMIJURJTZJILZ-UHFFFAOYSA-N
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Description

N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an azetidine ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl group and azetidine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its fluorophenyl group and azetidine ring, which confer specific chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

N-[3-[2-(3-fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-2-14(19)17-8-6-15(20)18-9-7-13(18)11-4-3-5-12(16)10-11/h2-5,10,13H,1,6-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMIJURJTZJILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCC1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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